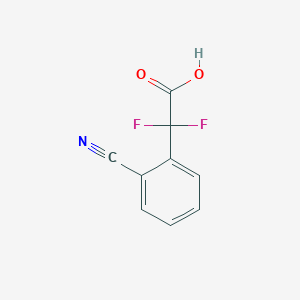

2-(2-Cyanophenyl)-2,2-difluoroacetic Acid

Description

The exploration of new chemical entities is fundamental to progress in medicinal chemistry, materials science, and synthetic methodology. 2-(2-Cyanophenyl)-2,2-difluoroacetic acid is a fluorinated aromatic carboxylic acid whose structure suggests a rich potential for creating advanced materials and biologically active compounds. The molecule incorporates an α,α-difluoroacetic acid unit attached to a cyanophenyl ring, a combination that imparts distinct electronic and steric properties.

| Property | Data |

| Molecular Formula | C₉H₅F₂NO₂ |

| IUPAC Name | This compound |

| Molecular Weight | 197.14 g/mol |

| Key Features | α,α-difluoroacetic acid moiety, ortho-cyanophenyl group |

This table presents the basic chemical identity of this compound.

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The difluoromethyl group (CF₂) in particular is recognized as a valuable bioisostere for moieties such as hydroxyls, thiols, or ketones, capable of modulating the lipophilicity, metabolic stability, and binding affinity of a parent compound. researchgate.net

α,α-Difluoroacetic acid derivatives serve as crucial building blocks in the synthesis of these valuable difluoromethylated compounds. researchgate.net Their utility stems from the ability of the carboxylic acid group to act as a versatile synthetic handle. For instance, these acids can undergo decarboxylation reactions to generate difluoromethyl radicals or anions, which can then be incorporated into a wide array of molecular scaffolds. nih.govacs.org This reactivity is particularly important in the development of pharmaceuticals and agrochemicals where enhanced stability and efficacy are desired. Furthermore, the development of methods for radiofluorination, such as the ¹⁸F-labeling of α,α-difluoro-α-(aryloxy)acetic acids, highlights their importance in creating tracers for positron emission tomography (PET) imaging. researchgate.netnih.gov

The cyanophenyl group is another cornerstone of modern molecular design, prized for its potent electron-withdrawing nature and linear geometry. The cyano (C≡N) group significantly influences a molecule's electronic properties, lowering both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This modulation is critical in the design of organic semiconductors and materials for optoelectronic applications.

The nitrogen atom's lone pair of electrons in the cyano group can act as a coordination site for metals, enabling the self-assembly of complex metal-organic frameworks and coordination networks. The specific placement of the cyano group on the phenyl ring—ortho, meta, or para—allows for fine-tuning of the molecule's steric and electronic profile, which in turn dictates its reactivity and supramolecular arrangement. In the case of this compound, the ortho position of the cyano group relative to the difluoroacetic acid side chain introduces steric constraints that can influence reaction pathways and the conformational preferences of the molecule.

While specific, dedicated research on this compound is not extensively documented in publicly available literature, its structure points toward several logical research trajectories. The primary value of this compound lies in its potential as a specialized building block.

Potential Research Applications:

Precursor for Novel Heterocycles: The ortho-positioning of the cyano and difluoroacetic acid groups creates a reactive scaffold. Intramolecular cyclization reactions could be explored to synthesize novel fluorine-containing heterocyclic compounds, which are a privileged class of structures in medicinal chemistry.

Development of Bioactive Molecules: Given the established roles of both the difluoromethyl and cyanophenyl groups in bioactive compounds, this molecule could serve as a key intermediate in the synthesis of new drug candidates. Research could focus on leveraging the unique stereoelectronic properties conferred by the ortho-cyano group to achieve specific biological targets.

Materials Science: The compound could be investigated for creating polymers or functional materials. The polar cyano and carboxylic acid groups, combined with the fluorinated moiety, could lead to materials with unique dielectric or surface properties.

Research into related structures, such as derivatives of 2-(2-cyanophenyl)acetic acid and other isomers like 2-(3-cyanophenyl)-2,2-difluoroacetic acid, is more established, focusing on areas from novel antibiotics to the synthesis of complex organic frameworks. researchgate.netapolloscientific.co.uk The synthesis of the ethyl ester of the title compound, ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate, has been documented, confirming the accessibility of this chemical scaffold for further investigation. achmem.com

This article aims to provide a focused and scientifically grounded overview of this compound. The scope is strictly confined to its chemical significance, drawing from the established importance of its core components—the α,α-difluoroacetic acid derivative and the cyanophenyl moiety. The academic focus is on elucidating the potential of this molecule as a synthetic intermediate and a building block in advanced chemical research, rather than detailing its specific reactions or applications, for which literature is currently sparse. The subsequent sections are designed to build a comprehensive picture based on the foundational principles of organic chemistry and the known reactivity of these functional groups.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-cyanophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c10-9(11,8(13)14)7-4-2-1-3-6(7)5-12/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVPATRQHSTMRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 2 2 Cyanophenyl 2,2 Difluoroacetic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site of reactivity, enabling transformations such as decarboxylation and conversion into various acid derivatives.

Decarboxylation Pathways and Radical Generation

Fluoroalkyl carboxylic acids, including 2-(2-Cyanophenyl)-2,2-difluoroacetic acid, can undergo decarboxylation to generate synthetically useful fluoroalkyl radicals. This transformation is often initiated under photoredox catalysis, where visible light irradiation facilitates the extrusion of carbon dioxide. The resulting 2-(2-cyanophenyl)-2,2-difluoroethyl radical is a reactive intermediate that can participate in a variety of subsequent bond-forming reactions.

The general mechanism involves the formation of a carboxyl radical, which then rapidly loses CO₂ to produce the fluoroalkyl radical. This pathway is particularly valuable for late-stage functionalization in the synthesis of complex molecules due to the stability and widespread availability of carboxylic acids.

Table 1: General Conditions for Decarboxylative Functionalization

| Catalyst System | Light Source | Solvent | Reactant Type | Product Type |

|---|---|---|---|---|

| Acridine/Cobaloxime | Visible Light | Tetrahydrofuran | Alkenes | Hydrodifluoromethylated Alkenes |

| Copper(II) | Blue LED | Not Specified | Arenes | Trifluoromethylated Arenes |

Formation of Esters, Amides, and Acid Halides

The carboxylic acid functionality serves as a versatile precursor for the synthesis of esters, amides, and acid halides through nucleophilic acyl substitution. pdx.edu

Acid Halides: The most common method for converting carboxylic acids into acid chlorides is through reaction with thionyl chloride (SOCl₂), often in the presence of a proton scavenger like pyridine (B92270) to neutralize the HCl byproduct. libretexts.orglibretexts.org Similarly, acid bromides can be prepared using phosphorus tribromide (PBr₃). These acid halides are highly reactive intermediates. libretexts.org

Esters: Esterification can be achieved by several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. pdx.edu A more common laboratory-scale method involves the conversion of the carboxylic acid to its more reactive acid chloride, which then readily reacts with an alcohol to form the ester. libretexts.org This reaction is typically performed in the presence of a base to quench the generated HCl.

Amides: Amides are synthesized by reacting the carboxylic acid derivative with ammonia or a primary or secondary amine. libretexts.org Due to the lower reactivity of carboxylic acids, direct reaction with amines requires high temperatures. Therefore, the reaction is usually facilitated by first converting the carboxylic acid to a more reactive species, such as an acid chloride, or by using coupling reagents. When an acid chloride is used, two equivalents of the amine are often required: one to act as the nucleophile and the second to neutralize the HCl formed during the reaction. libretexts.org

Table 2: Reagents for Carboxylic Acid Derivative Synthesis

| Desired Derivative | Reagent(s) | Byproduct(s) |

|---|---|---|

| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | SO₂, HCl |

| Acid Bromide | Phosphorus Tribromide (PBr₃) | H₃PO₃ |

| Ester | Alcohol (ROH) with Acid Catalyst (e.g., H₂SO₄) | Water |

| Ester (from Acid Chloride) | Alcohol (ROH) with Base (e.g., Pyridine) | Pyridinium Hydrochloride |

| Amide (from Acid Chloride) | Amine (RNH₂) (2 equivalents) | Amine Hydrochloride |

Reactivity of the Geminal Difluoromethylene (CF₂) Group

Electronic and Steric Influence of Fluorine Atoms

The two fluorine atoms of the geminal difluoromethylene group exert a powerful influence on the molecule due to fluorine's high electronegativity and moderate steric size.

Electronic Effects: Fluorine is the most electronegative element, and the two fluorine atoms strongly withdraw electron density from the adjacent carbon atom. This inductive effect makes the CF₂ group a strong electron-withdrawing moiety, which can influence the acidity of the carboxylic acid and the electronic properties of the attached phenyl ring. The difluoromethyl group (CHF₂) can also act as a lipophilic hydrogen bond donor. nih.gov

Steric Effects: While fluorine has a relatively small atomic radius, the C-F bond is longer than the C-H bond. The presence of two fluorine atoms creates significant steric bulk around the α-carbon. beilstein-journals.org This steric hindrance can influence the approach of reagents to adjacent functional groups and can dictate the conformational preferences of the molecule. In long aliphatic chains, CF₂ groups have been shown to favor specific locations in the molecule's three-dimensional structure to minimize steric strain. beilstein-journals.org

Table 3: Comparison of Methylene and Fluorinated Methylene Groups

| Group | van der Waals Radius (Å) of H/F | C-H/C-F Bond Length (Å) | Electronegativity (Pauling Scale) of H/F | Key Influence |

|---|---|---|---|---|

| CH₂ | 1.20 (H) | ~1.09 | 2.20 (H) | Standard alkyl character |

| CHF | 1.47 (F) | ~1.35 | 3.98 (F) | Introduction of polarity and some steric bulk |

Participation in Cyclization and Rearrangement Reactions

The CF₂ group can be a key participant in certain types of cyclization and rearrangement reactions. One notable pathway involves the generation of difluorocarbene (:CF₂), a highly reactive intermediate. The decarboxylation of halodifluoroacetates is a known method for producing difluorocarbene, which can then undergo [2+1] cycloaddition reactions with alkenes to form difluorocyclopropanes. nih.govresearchgate.net Although not directly a halodifluoroacetate, analogous decarboxylation of this compound under certain conditions could potentially lead to intermediates that generate difluorocarbene.

Furthermore, rearrangement reactions involving the migration of a fluorine atom are known in organofluorine chemistry. In the context of styrene derivatives, fluorinative phenonium-ion rearrangements can generate difluoromethylene units. researchgate.netresearchgate.net While a different system, this highlights the potential for the CF₂ group to be involved in complex skeletal reorganizations, particularly in the presence of strong acids or electrophilic catalysts.

Reactivity of the 2-Cyanophenyl Moiety

The 2-cyanophenyl group possesses two main sites of reactivity: the nitrile (cyano) group and the aromatic ring itself. The ortho positioning of the cyano and the difluoroacetic acid moieties can lead to unique intramolecular interactions and reaction pathways.

The cyano group is a versatile functional group that can undergo a wide array of transformations. nih.govresearchgate.net

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. lumenlearning.comlibretexts.org Careful control of reaction conditions can yield a primary amide (2-carbamoylphenyl)-2,2-difluoroacetic acid), while more vigorous or prolonged hydrolysis will lead to the corresponding carboxylic acid (2-carboxyphenyl)-2,2-difluoroacetic acid). libretexts.orgyoutube.com

Reduction: The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield 2-(aminomethyl)phenyl-2,2-difluoroacetic acid. libretexts.org

Cycloaddition Reactions: Nitriles can participate as 2π components in cycloaddition reactions. For example, they can react with azides in a [3+2] cycloaddition to form tetrazoles. researchgate.net They have also been shown to act as dienophiles or enophiles in formal [2+2+2] cycloadditions to construct pyridine rings. nih.govmit.edu

The reactivity of the phenyl ring is modulated by the two electron-withdrawing substituents: the cyano group and the difluoroacetic acid group. These groups deactivate the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, although the latter is less common without a suitable leaving group on the ring. The cyano group itself can be a target for metal-mediated C-CN bond activation, potentially allowing for its replacement with other functional groups. snnu.edu.cn

Intramolecular and Intermolecular Reaction Pathways

The proximate positioning of the cyano and difluoroacetic acid groups on the phenyl ring allows for unique intramolecular reaction pathways, particularly cyclization events.

The ortho-disubstituted pattern of this compound makes it a prime candidate for intramolecular cyclization reactions to form various heterocyclic systems. researchgate.net The reaction between a carboxylic acid and a nitrile group within the same molecule can lead to the formation of cyclic imides upon dehydration, often under thermal or acidic conditions.

For this compound, intramolecular cyclization could potentially lead to the formation of a difluorinated phthalonimide derivative. Such cyclization reactions are valuable in the synthesis of complex heterocyclic structures. nih.govunifi.it The reaction would likely proceed by the activation of the carboxylic acid group, followed by nucleophilic attack from the nitrile nitrogen.

Table 3: Potential Heterocyclic Products from Intramolecular Cyclization

| Reacting Groups | Resulting Heterocycle | Potential Product Name |

|---|

This table illustrates a potential heterocyclic system that could be formed from the title compound.

Regioselectivity in transformations of this compound is largely controlled by the electronic properties of the substituents.

In Nucleophilic Aromatic Substitution: As discussed in section 3.3.2, the cyano and difluoroacetic acid groups would direct an incoming nucleophile to the positions ortho and para to themselves, provided a suitable leaving group is present. libretexts.org This provides a high degree of regiocontrol.

In Electrophilic Aromatic Substitution: The meta-directing nature of both substituents would channel incoming electrophiles to the 4- and 6-positions of the phenyl ring. The precise ratio of products would depend on the specific electrophile and reaction conditions.

Stereoselectivity would become a factor in reactions that create a new chiral center. The parent molecule, this compound, is achiral. However, if a reaction were to, for example, reduce the nitrile to a primary amine and subsequently form a new chiral center through further reaction, the steric bulk of the adjacent difluoroacetic acid group could influence the stereochemical outcome of the transformation. Similarly, in potential cyclization reactions, the formation of new stereocenters would be influenced by the geometry of the transition state.

Derivatives and Analogues of 2 2 Cyanophenyl 2,2 Difluoroacetic Acid

Structural Modifications of the Phenyl Ring (e.g., Isomers, Substituted Phenyls)

The substitution pattern of the cyano group on the phenyl ring is a fundamental structural modification. While the parent compound is the ortho-substituted isomer, the meta and para isomers are also recognized chemical entities. These positional isomers, 2-(3-Cyanophenyl)-2,2-difluoroacetic acid and 2-(4-cyanophenyl)-2,2-difluoroacetic acid, offer different spatial arrangements of the electron-withdrawing cyano group, which can influence the molecule's electronic properties and steric profile. chemicalbook.comapolloscientific.co.ukbldpharm.com The synthesis of the 4-cyanophenyl isomer has been documented, highlighting its accessibility for further chemical exploration. chemicalbook.com

Further derivatization through the introduction of additional substituents on the phenyl ring represents a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. While specific examples of other substituted phenyl derivatives of 2-(2-Cyanophenyl)-2,2-difluoroacetic acid are not detailed in the provided context, this remains a viable route for creating a diverse library of analogues.

| Isomer Name | Position of Cyano Group | CAS Number |

|---|---|---|

| This compound | ortho (1,2) | Not specified |

| 2-(3-Cyanophenyl)-2,2-difluoroacetic acid | meta (1,3) | 1249974-01-3 apolloscientific.co.ukbldpharm.com |

| 2-(4-Cyanophenyl)-2,2-difluoroacetic acid | para (1,4) | 1261358-84-2 chemicalbook.com |

Functionalization at the Carboxylic Acid Group (e.g., Alkyl Esters, N-Substituted Amides, Anilides)

The carboxylic acid moiety is a key functional handle for derivatization, allowing for the synthesis of a wide array of derivatives such as esters, amides, and anilides through standard organic transformations. These reactions typically involve activation of the carboxyl group followed by nucleophilic attack.

Alkyl Esters: Esterification can be achieved through reactions like the Fischer esterification with an alcohol under acidic conditions.

N-Substituted Amides and Anilides: Amide bond formation is commonly accomplished by converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, which then reacts with a primary or secondary amine (including anilines) to yield the corresponding amide or anilide. organic-chemistry.org

These functionalizations are critical, as the resulting derivatives are often key intermediates in the synthesis of more complex heterocyclic structures. For example, the formation of anilides from related anthranilic acids is a foundational step in building quinazolinone scaffolds. nih.gov

| Derivative Type | General Reaction | Typical Reagents |

|---|---|---|

| Alkyl Ester | Carboxylic Acid + Alcohol | H₂SO₄ or HCl (catalyst) |

| N-Substituted Amide | Carboxylic Acid + Amine | SOCl₂, DCC, EDC (coupling agents) |

| Anilide | Carboxylic Acid + Aniline | SOCl₂, DCC, EDC (coupling agents) |

Incorporation into Diverse Heterocyclic Systems

The this compound framework serves as a valuable building block for synthesizing a variety of heterocyclic compounds. The cyanophenyl moiety, in particular, is a precursor to fused ring systems.

Pyrimidine (B1678525) Derivatives

Pyrimidines, or 1,3-diazines, are a significant class of nitrogen-containing heterocycles. bu.edu.eg Their synthesis often involves the condensation of a three-carbon bifunctional unit with a compound containing an N-C-N fragment, such as urea, guanidine, or amidines. bu.edu.egorganic-chemistry.org The this compound moiety can be incorporated into these structures by being part of one of the precursors. The resulting pyrimidine derivatives have been investigated for a range of biological applications, including as potential anticancer and anti-inflammatory agents. nih.govekb.egnih.gov

Quinazolinone and Quinazoline (B50416) Derivatives

The 2-cyanophenyl group is a direct precursor for the synthesis of quinazoline and quinazolinone scaffolds. ekb.eg A common synthetic strategy involves the reaction of 2-aminobenzonitrile (B23959) (a related compound featuring the 2-cyanophenyl core) with acyl chlorides. The resulting N-(2-cyanophenyl)amide intermediate can then undergo intramolecular cyclization to form the quinazolinone ring system. ekb.eg Alternatively, anthranilamides can be reacted with aldehydes or orthoesters to yield quinazolinones. nih.govekb.eg Microwave-assisted synthesis has also been employed to produce quinazoline derivatives efficiently from N'-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine precursors. nih.govrroij.com These heterocycles are prevalent in medicinal chemistry. nih.govresearchgate.net

Indole (B1671886) and Benzimidazole (B57391) Derivatives

The this compound core can be integrated into indole and benzimidazole systems. Benzimidazoles are typically synthesized through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. researchgate.netijrar.org In this context, this compound could serve as the carboxylic acid component, leading to a 2-substituted benzimidazole bearing the difluoro(2-cyanophenyl)methyl group.

For indole synthesis, the Fischer indole synthesis is a powerful method, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.govresearchgate.net Precursors containing the cyanophenyl moiety can be utilized in this reaction to construct the indole ring. The resulting indole derivatives are of significant interest in pharmaceutical research. nih.govdergipark.org.tr Hybrid molecules incorporating both indole and benzimidazole scaffolds have also been designed and synthesized. nih.gov

Thiazole (B1198619) and Pyrazole (B372694) Derivatives

The cyanophenyl motif can be readily incorporated into thiazole and pyrazole rings.

Thiazole derivatives are often prepared via the Hantzsch thiazole synthesis, which typically involves the condensation of a thiosemicarbazone with an α-haloketone. nih.govworktribe.com For instance, reacting various thiosemicarbazones with α-bromo-4-cyanoacetophenone provides a direct route to a library of 4-(4-cyanophenyl)-2-hydrazinylthiazoles. nih.govworktribe.com Three-component reactions have also been developed for thiazole synthesis. organic-chemistry.org

Pyrazole derivatives are commonly synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. astate.edumdpi.comnih.gov By selecting starting materials where the cyanophenyl group is present on either the dicarbonyl or hydrazine component, a wide variety of cyanophenyl-substituted pyrazoles can be accessed. These heterocyclic systems are recognized for their diverse pharmacological potential. nih.govmdpi.com

Azetidine (B1206935) Derivatives

Azetidines are four-membered saturated nitrogen-containing heterocycles that are important structural motifs in medicinal chemistry. The synthesis of azetidine derivatives from this compound is not prominently described in the existing literature; however, established synthetic routes for azetidines allow for a hypothetical discussion of its potential as a precursor.

Common methods for azetidine synthesis include the cyclization of γ-haloamines, ring expansion of aziridines, and [2+2] cycloadditions. nsf.govnih.gov One of the most prevalent methods involves the intramolecular cyclization of a γ-amino alcohol or its derivatives.

A plausible, albeit hypothetical, multi-step pathway to synthesize an azetidine derivative from this compound could be envisioned. This would require significant chemical modification of the initial functional groups. A potential route is outlined below:

Amide Formation: The carboxylic acid moiety could first be converted to an activated species, such as an acyl chloride, and subsequently reacted with a suitable amine (e.g., an amino alcohol) to form an amide.

Cyclization Precursor Synthesis: Further chemical transformations would be necessary to generate a precursor containing a leaving group at the γ-position relative to the nitrogen atom.

Intramolecular Cyclization: An intramolecular nucleophilic substitution reaction, promoted by a base, would then form the azetidine ring.

Given the functional groups present—a carboxylic acid, a cyano group, and a gem-difluoro group—the reactivity of the molecule would need to be carefully controlled to achieve selective transformations and avoid unwanted side reactions.

Structure-Reactivity and Structure-Function Relationship Studies

The chemical behavior of this compound is governed by the interplay of electronic and steric effects originating from its constituent functional groups.

Elucidation of Electronic and Steric Effects on Chemical Transformations

The reactivity of the molecule is profoundly influenced by the strong electron-withdrawing nature of the substituents on the aromatic ring and the alpha-carbon.

Electronic Effects:

Gem-Difluoro (CF₂) Group: The two fluorine atoms on the α-carbon exert a powerful negative inductive effect (-I). This effect significantly increases the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion. researchgate.netnih.gov The electron density is pulled away from the carboxyl group, making the O-H bond more polarized and facilitating deprotonation.

Ortho-Cyano (C≡N) Group: The cyano group is also strongly electron-withdrawing through both a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). This further enhances the acidity of the carboxylic acid. The combined effects of the ortho-cyano and α-difluoro groups make this compound a considerably strong organic acid. These withdrawing groups also deactivate the phenyl ring towards electrophilic aromatic substitution reactions.

Steric Effects:

The placement of the cyano group at the ortho position introduces steric hindrance around the carboxylic acid functional group. This steric bulk can impede the approach of large nucleophiles or reagents to the carbonyl carbon, potentially slowing down reactions such as esterification or amidation compared to its para-substituted analogue. nih.gov

The table below summarizes the expected electronic and steric influences on the primary reactive sites of the molecule.

| Functional Group | Influencing Substituent(s) | Effect Type | Impact on Reactivity |

|---|---|---|---|

| Carboxylic Acid (-COOH) | α-CF₂ Group | Electronic (-I) | Increases acidity (lowers pKa) |

| Carboxylic Acid (-COOH) | ortho-C≡N Group | Electronic (-I, -M) | Increases acidity; deactivates phenyl ring |

| Carboxylic Acid (-COOH) | ortho-C≡N Group | Steric | Hinders reactions at the carbonyl center |

| Phenyl Ring | -CF₂COOH Group | Electronic (-I) | Deactivates ring to electrophilic substitution |

| Phenyl Ring | ortho-C≡N Group | Electronic (-I, -M) | Strongly deactivates ring to electrophilic substitution |

Correlation of Structural Changes with Spectroscopic Profiles

The spectroscopic signature of this compound is characteristic of its structure. Any modification to its functional groups would result in predictable changes in its nuclear magnetic resonance (NMR) and infrared (IR) spectra.

Expected Spectroscopic Profile:

¹H NMR: The spectrum would show complex multiplets in the aromatic region. The single proton on the alpha-carbon would appear as a triplet due to coupling with the two adjacent fluorine atoms (²JH-F coupling).

¹³C NMR: The carbon of the CF₂ group would appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JC-F). The carbons of the phenyl ring, the cyano group, and the carboxyl group would also be observable at their characteristic chemical shifts.

¹⁹F NMR: The two chemically equivalent fluorine atoms would give rise to a single resonance, likely a doublet due to coupling with the alpha-proton (²JH-F). The chemical shift of this signal is highly sensitive to the electronic environment. dovepress.comnih.gov

IR Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700-1730 cm⁻¹), the C≡N stretch (~2220-2240 cm⁻¹), and C-F bond stretches (~1000-1350 cm⁻¹). researchgate.net

Correlation with Structural Changes: Structural modifications would lead to distinct spectroscopic changes. For instance, converting the carboxylic acid to a methyl ester would result in the disappearance of the broad O-H stretch in the IR spectrum and the appearance of a sharp singlet around 3.7-3.9 ppm in the ¹H NMR spectrum, corresponding to the methoxy (B1213986) (-OCH₃) protons. Similarly, reduction of the cyano group to an aminomethyl group (-CH₂NH₂) would cause the disappearance of the C≡N stretch in the IR spectrum and the appearance of N-H stretching bands, along with new signals for the CH₂ and NH₂ protons in the ¹H NMR spectrum.

The following interactive table details the predicted spectroscopic changes upon chemical modification.

| Structural Modification | Spectroscopic Technique | Predicted Change |

|---|---|---|

| Esterification (-COOH → -COOCH₃) | ¹H NMR | Appearance of a new singlet (~3.7-3.9 ppm) for -OCH₃ protons. |

| ¹³C NMR | Appearance of a new signal for the -OCH₃ carbon. | |

| IR | Disappearance of broad O-H stretch; shift of C=O stretch. | |

| Amide Formation (-COOH → -CONH₂) | ¹H NMR | Appearance of new broad signals for -NH₂ protons. |

| ¹³C NMR | Shift in the carbonyl carbon resonance. | |

| IR | Disappearance of broad O-H stretch; appearance of N-H stretches (~3100-3500 cm⁻¹). | |

| Cyano Group Reduction (-C≡N → -CH₂NH₂) | ¹H NMR | Appearance of new signals for CH₂ and NH₂ protons. |

| IR | Disappearance of C≡N stretch (~2230 cm⁻¹); appearance of N-H stretches. |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

A combination of one-dimensional NMR experiments is used to identify and characterize the different types of nuclei present in 2-(2-Cyanophenyl)-2,2-difluoroacetic acid.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms. For this compound, the spectrum is expected to show signals only in the aromatic region, corresponding to the four protons on the disubstituted benzene (B151609) ring. Their chemical shifts and coupling patterns (multiplicity) are dictated by their position relative to the electron-withdrawing cyano and difluoroacetic acid groups. An additional very broad signal may be observed far downfield for the acidic proton of the carboxyl group.

¹³C NMR: The carbon-13 NMR spectrum reveals all unique carbon environments within the molecule. For this compound, nine distinct signals are anticipated: four for the aromatic CH carbons, two for the quaternary aromatic carbons, one for the cyano carbon, one for the carboxylic acid carbon, and one for the difluoro-substituted carbon. The signal for the carbon atom bonded to the two fluorine atoms (CF₂) is expected to appear as a triplet due to one-bond carbon-fluorine coupling.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an essential technique for direct observation of the fluorine nuclei. fu-berlin.de For this molecule, the two fluorine atoms are chemically equivalent, and thus a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a difluoroacetic acid moiety. rsc.orgucsb.edu

Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

Note: The following data are predicted values based on established NMR principles and typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.60 - 8.00 | m | 4 x Ar-H |

| ¹H | >11.0 | br s | COOH |

| ¹³C | ~165 | t | C OOH |

| ¹³C | 128 - 140 | s | Ar-C (quaternary) |

| ¹³C | 125 - 135 | d | Ar-C H |

| ¹³C | ~118 | s | C N |

| ¹³C | ~115 | t, ¹JCF ≈ 250 Hz | C F₂ |

| ¹⁹F | -120 to -130 | s | CF ₂ |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show cross-peaks connecting the adjacent protons on the aromatic ring, allowing for the unambiguous assignment of their relative positions (e.g., H-3 to H-4, H-4 to H-5, H-5 to H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. columbia.edu The HSQC spectrum would show cross-peaks linking each of the four aromatic proton signals to their corresponding aromatic carbon signals, confirming the C-H attachments in the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for piecing together the molecular skeleton, as it reveals correlations between protons and carbons over two to three bonds. libretexts.orgyoutube.com This technique connects molecular fragments separated by quaternary carbons or heteroatoms. Key correlations would be expected from the aromatic protons to the quaternary carbons, including the carbon bearing the cyano group and the carbon attached to the difluoroacetic acid moiety. These long-range correlations provide definitive proof of the substitution pattern on the aromatic ring. columbia.edu

Key Predicted HMBC Correlations for Structural Elucidation

| Proton (¹H) | Correlated Carbon (¹³C) | Information Gained |

| Ar-H | Quaternary Ar-C | Confirms position of substituents. |

| Ar-H | Cyano C (CN) | Confirms position of the cyano group. |

| Ar-H | Quaternary C (CF₂) | Confirms attachment point of the difluoroacetic acid group. |

| Ar-H | Carboxyl C (COOH) | Confirms proximity of aromatic protons to the carboxyl group (4-bond correlation). |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. orgchemboulder.com This precision allows for the determination of the exact elemental composition of the molecule, serving as a definitive confirmation of its chemical formula. oup.comyoutube.com For this compound, HRMS would be used to confirm the molecular formula C₉H₅F₂NO₂.

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₅F₂NO₂ |

| Calculated Monoisotopic Mass | 197.02881 Da |

| Expected [M-H]⁻ Ion (m/z) | 196.02158 |

| Expected [M+H]⁺ Ion (m/z) | 198.03604 |

| Expected [M+Na]⁺ Ion (m/z) | 220.01799 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net It is exceptionally well-suited for the analysis of polar, non-volatile compounds like carboxylic acids. nih.govacs.org In a typical LC-MS analysis, the compound would first be separated from any impurities on a reversed-phase HPLC column. The eluent is then introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which is ideal for polar molecules. For a carboxylic acid, analysis is often performed in negative ion mode to detect the deprotonated molecule, [M-H]⁻. This technique is invaluable for purity analysis and for studying the compound in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of gas chromatography with mass analysis. This technique is primarily used for compounds that are volatile and thermally stable. Direct analysis of free carboxylic acids by GC-MS is often challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation. d-nb.info

To overcome this, a chemical derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative. usherbrooke.canih.gov For example, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an alkylating agent would convert the polar -COOH group into a nonpolar derivative. usherbrooke.ca Following derivatization, the sample can be injected into the GC-MS system. The compound is identified by its retention time and its mass spectrum, which provides a characteristic fragmentation pattern that can be used to confirm the structure. d-nb.info

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule.

For this compound, the key functional groups are the cyano (-C≡N), carboxylic acid (-COOH), difluoro (-CF2), and the aromatic phenyl ring. The expected vibrational frequencies for these groups are summarized in the table below.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (weak) | Stretching |

| C-H (Aromatic) | 3100-3000 | 3100-3000 (strong) | Stretching |

| C≡N (Cyano) | 2240-2220 | 2240-2220 (strong) | Stretching |

| C=O (Carboxylic Acid) | 1760-1690 | 1760-1690 (weak) | Stretching |

| C=C (Aromatic) | 1600-1450 | 1600-1450 (strong) | Stretching |

| C-F (Difluoro) | 1100-1000 | 1100-1000 (weak) | Stretching |

| C-O (Carboxylic Acid) | 1320-1210 | 1320-1210 (moderate) | Stretching |

| O-H (Carboxylic Acid) | 1440-1395 and 950-910 | 1440-1395 and 950-910 (weak) | Bending |

The broad O-H stretching band in the IR spectrum is characteristic of the hydrogen-bonded carboxylic acid dimer. The C≡N stretching vibration is expected to be a sharp and intense band in both IR and Raman spectra. The presence of the electron-withdrawing difluoro and cyano groups on the phenyl ring may cause slight shifts in the characteristic aromatic C=C stretching frequencies. The strong C-F stretching vibrations will also be a key feature in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Determination

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions of the aromatic phenyl ring. The presence of the cyano and carboxylic acid substituents will influence the position and intensity of these absorption bands. Generally, aromatic systems exhibit strong absorption in the 200-300 nm range. The specific absorption maximum (λmax) would need to be determined experimentally.

Upon excitation, the molecule may relax to its ground state via radiative (fluorescence) or non-radiative pathways. The emission spectrum, if the compound is fluorescent, would provide information about the energy of the first excited state. The difference between the absorption and emission maxima is known as the Stokes shift.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited states of the molecule. wikipedia.org For this compound, studying its UV-Vis absorption and emission spectra in a range of solvents with varying polarities can provide information about the change in dipole moment upon electronic excitation. A bathochromic (red) shift with increasing solvent polarity suggests a more polar excited state, while a hypsochromic (blue) shift indicates a less polar excited state. wikipedia.org

The acidity of the carboxylic acid group also makes the compound's photophysical properties potentially sensitive to pH. quora.combyjus.com At a pH above its pKa, the carboxylic acid will be deprotonated to form the carboxylate anion. This change in the electronic nature of the substituent can affect the electronic transitions of the aromatic ring, leading to shifts in the absorption and emission spectra. Monitoring these changes as a function of pH can be used to determine the pKa of the excited state. The presence of electron-withdrawing fluorine atoms is expected to increase the acidity of the carboxylic acid compared to benzoic acid. libretexts.orguci.edu

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of a compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile organic compounds. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.

The retention of the compound on the column is influenced by its polarity. The presence of the polar carboxylic acid group and the non-polar phenyl ring will dictate its elution behavior. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., trifluoroacetic acid) to suppress the ionization of the carboxylic acid group and ensure sharp, symmetrical peaks. Detection is commonly achieved using a UV detector set at the λmax of the compound.

Developing a robust HPLC method involves optimizing several parameters, including the column type, mobile phase composition (including gradient elution), flow rate, and detector settings, to achieve good resolution, sensitivity, and analysis time.

Once developed, the analytical method must be validated to ensure its reliability for its intended purpose. researchgate.netpcdn.co Key validation parameters, as outlined by guidelines from organizations like the International Council for Harmonisation (ICH), include:

Specificity/Selectivity: The ability of the method to distinguish the analyte from potential impurities or degradation products.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A comprehensive validation study would involve a series of experiments to evaluate each of these parameters, ensuring the developed HPLC method is suitable for the quality control and purity assessment of this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to predicting the electronic states and properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine molecular characteristics.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry—by finding the minimum energy conformation. nih.gov This process, known as geometry optimization, provides precise data on bond lengths, bond angles, and dihedral angles.

For a molecule like 2-(2-Cyanophenyl)-2,2-difluoroacetic acid, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to predict its structure. nih.gov The results of such an analysis would yield a set of optimized geometric parameters.

Illustrative Data Table: Predicted Geometric Parameters for this compound The following data is hypothetical and serves to illustrate the typical output of a DFT geometry optimization.

| Parameter | Atom Pair/Trio | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-COOH | 1.52 | |

| C-F1 | 1.35 | |

| C-F2 | 1.35 | |

| C-C (Aromatic Ring) | 1.40 (avg.) | |

| C≡N | 1.15 | |

| **Bond Angles (°) ** | ||

| F-C-F | 108.5 | |

| Aromatic C-C-COOH | 121.0 | |

| Aromatic C-C-CN | 119.5 |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. A key application of DFT is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). quora.com The HOMO represents the orbital from which an electron is most likely to be donated, acting as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron. quora.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net For carboxylic acids, the HOMO is typically localized on the oxygen atoms of the carboxyl group, while the LUMO is often a π* anti-bonding orbital associated with the carbonyl group and the aromatic ring. quora.com

Illustrative Data Table: Frontier Orbital Properties of this compound The following data is hypothetical and illustrates typical results from a DFT calculation.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 6.15 |

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a vital tool for investigating the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

By mapping the potential energy surface of a reaction, computational methods can identify the most energetically favorable route from reactants to products. This involves calculating the energies of all relevant species along the reaction coordinate, including reactants, products, any intermediates, and the transition states that connect them. For instance, modeling the synthesis of a fluorinated carboxylic acid could reveal the step-by-step process of C-H bond activation and subsequent fluorination, identifying the structures and energies of transient species. chemrxiv.org

Theoretical models can predict where and how a molecule is likely to react. Analysis of the molecular electrostatic potential (MEP) map, for example, reveals the charge distribution across the molecule, highlighting electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). Furthermore, reactivity indices derived from DFT, such as Fukui functions, can quantify the reactivity at specific atomic sites, predicting the regioselectivity of reactions like substitution on the aromatic ring.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the physical movements of atoms and molecules over time. researchgate.net Unlike quantum chemical calculations that often focus on static, minimum-energy structures, MD simulations model the dynamic evolution of a molecular system. researchgate.netrsc.org

These simulations solve Newton's equations of motion for a system of interacting atoms, where the forces between atoms are described by a "force field." An MD simulation of this compound, typically placed in a simulation box with a solvent like water, could reveal important information about its conformational flexibility, such as the rotation around single bonds. It can also elucidate how the molecule interacts with its environment, including the formation and breaking of hydrogen bonds with solvent molecules, and its aggregation behavior at different concentrations. researchgate.netrsc.org Such simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment.

Conformational Analysis and Flexibility

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. cwu.edu The flexibility of this compound is primarily determined by the rotational barriers around the single bonds connecting the phenyl ring, the difluoroacetic acid moiety, and the cyanophenyl group.

Key rotational points in this molecule would include:

The bond between the cyanophenyl ring and the quaternary difluoromethyl carbon.

The bond between the quaternary carbon and the carboxylic acid group.

Computational methods, such as molecular mechanics or more rigorous quantum mechanical calculations (e.g., Density Functional Theory - DFT), would be employed to map the potential energy surface as a function of these rotations. This analysis identifies low-energy, stable conformers and the energy barriers required for interconversion between them. The presence of the two fluorine atoms and the cyano group introduces significant electronic and steric effects that would heavily influence the preferred conformations.

Table 1: Hypothetical Torsional Angle Analysis for Major Conformers This table is illustrative as specific data for this compound is not available.

| Conformational State | Dihedral Angle 1 (N≡C-Ph-C) | Dihedral Angle 2 (Ph-C-C=O) | Relative Energy (kcal/mol) |

| Global Minimum | [Data Not Available] | [Data Not Available] | 0.00 |

| Local Minimum 1 | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Transition State | [Data Not Available] | [Data Not Available] | [Data Not Available] |

Studies of Intermolecular Interactions

Understanding how this compound interacts with itself and with other molecules is fundamental to predicting its physical properties (like melting point and solubility) and its behavior in a biological environment. The key functional groups—the carboxylic acid, the cyano group, and the difluoro moiety—govern these interactions.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl proton) and acceptor (from the carbonyl oxygen). This would likely lead to the formation of strong hydrogen-bonded dimers in the solid state or in non-polar solvents.

π-Stacking: The cyanophenyl ring can engage in π-π stacking interactions with other aromatic systems.

Computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) or analysis of the molecule's electrostatic potential surface would be used to quantify the strength and nature of these various interactions.

Molecular Docking Studies (focused on mechanistic understanding of binding interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is essential for understanding the potential biological activity of a compound by modeling its interaction with a specific protein target at the atomic level. nih.gov

Ligand-Target Interaction Prediction

The initial step in a docking study for this compound would be to identify a potential biological target. nih.govnih.gov Given its structure, potential targets could include enzymes where acidic or aromatic groups are known to interact. Once a target protein structure (obtained from sources like the Protein Data Bank) is selected, docking algorithms are used to place the ligand into the protein's active site in numerous possible conformations and orientations. plos.org

The prediction process evaluates each potential pose based on a scoring function, which estimates the binding free energy. This allows for the identification of the most likely binding mode. The prediction would highlight key interactions, such as:

Hydrogen bonds between the carboxylic acid and polar amino acid residues (e.g., Arginine, Lysine, Serine).

Interactions of the fluorine atoms with the protein backbone or side chains.

Aromatic interactions of the cyanophenyl ring within a hydrophobic pocket.

Analysis of Binding Affinities and Modes

The output of a docking simulation is a set of predicted binding poses, each with an associated binding affinity score. arxiv.org A lower score typically indicates a more favorable, stronger interaction.

Table 2: Illustrative Molecular Docking Results against a Hypothetical Target This table is illustrative as specific data for this compound is not available.

| Binding Mode | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | [Data Not Available] | [e.g., ARG 120, TYR 355] | [e.g., Hydrogen Bond, Salt Bridge] |

| 2 | [Data Not Available] | [e.g., LEU 89, PHE 381] | [e.g., Hydrophobic, π-π Stacking] |

| 3 | [Data Not Available] | [e.g., SER 121] | [e.g., Halogen Bond (C-F)] |

Analysis of the top-ranked binding modes provides a mechanistic hypothesis for how the molecule achieves its biological effect. For this compound, the analysis would focus on how the combination of its functional groups—the acidic head, the rigid aromatic linker, and the electron-withdrawing cyano and difluoro groups—contributes to specific contacts within the target's active site. This detailed structural insight is invaluable for guiding further drug design and optimization efforts. nih.gov

Role As a Building Block and Synthetic Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Fluorinated Bioactive Molecules

The presence of the difluoromethyl group (CF2) is a recurring motif in a multitude of bioactive compounds, and 2-(2-Cyanophenyl)-2,2-difluoroacetic acid serves as a direct precursor to this critical functional group. The carboxylic acid and cyano functionalities offer orthogonal reactive handles for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecules.

The synthesis of fluorinated compounds often presents unique challenges; however, the use of well-defined building blocks like this compound can streamline these processes. The strategic placement of fluorine can significantly alter the physicochemical properties of a molecule, such as lipophilicity and pKa, which are crucial for its pharmacokinetic and pharmacodynamic profile. For instance, the introduction of fluorine can block sites of metabolism, leading to a longer in vivo half-life.

Integration into Diverse Chemical Scaffolds

The utility of this compound extends to its ability to be integrated into a wide array of chemical scaffolds, serving as a linchpin for the assembly of novel molecular frameworks.

Construction of Pharmacologically Relevant Heterocycles

Heterocyclic compounds are ubiquitous in medicinal chemistry, forming the core structure of a vast number of approved drugs. The dual reactivity of this compound makes it an ideal starting material for the synthesis of various heterocyclic systems. The cyano group can participate in cyclization reactions to form nitrogen-containing heterocycles, while the carboxylic acid can be transformed into other functional groups to facilitate different cyclization strategies.

For example, the cyano group can be reduced to an amine or hydrolyzed to an amide, which can then react intramolecularly with a suitably positioned electrophile to form fused ring systems. Alternatively, the carboxylic acid can be activated and reacted with a dinucleophile to construct a heterocyclic ring. This versatility allows for the synthesis of a diverse range of heterocyclic structures, including but not limited to, quinazolinones, benzodiazepines, and other pharmacologically relevant scaffolds. The difluoromethyl group, carried over from the initial building block, imparts its beneficial properties to the final heterocyclic product.

A notable application involves the free radical addition/cyclization cascade process of N-(2-cyanophenyl)-N-methylacrylamides with fluoroalkyl radicals generated from fluoroalkyl carboxylic acids to produce fluorinated nitrogen heterocyclic derivatives. This highlights the potential of the cyanophenyl moiety in guiding the formation of complex heterocyclic systems.

Synthesis of Anilide and Amide-Based Compounds

The carboxylic acid functionality of this compound is readily converted into amides and anilides through standard coupling reactions with a wide range of amines and anilines. Amide bonds are fundamental linkages in peptides, proteins, and a significant number of synthetic drugs. The synthesis of anilides and amides from this building block allows for the systematic exploration of structure-activity relationships (SAR) by varying the amine or aniline component.

The resulting compounds, which incorporate the 2-cyano-difluoroethylphenyl moiety, can be evaluated for various biological activities. The synthesis is typically straightforward, often involving the conversion of the carboxylic acid to a more reactive species like an acid chloride or the use of coupling agents to facilitate amide bond formation.

Table 1: Examples of Amine and Aniline Scaffolds for Amide Synthesis

| Amine/Aniline Type | Potential Applications of Resulting Amides |

| Primary Aliphatic Amines | Exploration of flexible linkers in drug candidates |

| Secondary Aliphatic Amines | Introduction of tertiary amide bonds for altered metabolic stability |

| Substituted Anilines | Modulation of electronic and steric properties for SAR studies |

| Heterocyclic Amines | Incorporation of additional pharmacophoric features |

Contribution to New Chemical Entity (NCE) Libraries for Research Purposes

In the realm of drug discovery, the generation of diverse libraries of new chemical entities (NCEs) is crucial for identifying novel hits and leads through high-throughput screening. This compound is an ideal building block for the creation of such libraries due to its inherent functionality and the desirable properties conferred by the difluoromethyl group.

By systematically reacting this compound with a diverse set of reaction partners (e.g., various amines for amide synthesis, or partners for multicomponent reactions to build heterocycles), large and structurally diverse libraries of compounds can be rapidly assembled. These libraries, enriched with fluorinated compounds, provide a valuable resource for screening against a wide range of biological targets. The unique chemical space occupied by these compounds increases the probability of discovering novel bioactive molecules.

The strategic use of such building blocks is a key component of modern medicinal chemistry, enabling the efficient exploration of chemical space and accelerating the drug discovery process.

Academic Investigations of Biological Activity in Vitro Mechanistic Studies

Enzyme Inhibition Studies and Mechanistic Insights

No publicly available scientific literature was found that investigates the enzyme inhibition properties of 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid. Consequently, there is no data on its potential mechanisms of action as an enzyme inhibitor.

Protein Binding Research and Elucidation of Interaction Mechanisms

There are no published studies detailing the protein binding characteristics of this compound. Research into its binding affinity, specificity, and the molecular mechanisms of interaction with proteins has not been reported in the available literature.

Receptor Modulation Studies (e.g., TRPV4 Ligand Evaluation In Vitro)

No in vitro studies evaluating this compound as a ligand for the TRPV4 receptor or any other receptor have been found in the public domain. Its potential to modulate receptor activity remains uninvestigated.

In Vitro Cellular Pathway Modulation and Signaling Analysis

Data regarding the effects of this compound on in vitro cellular pathway modulation and signaling is not available in the current body of scientific research.

Fundamental Studies on In Vitro Antimicrobial Properties

There is no available research on the fundamental in vitro antimicrobial properties of this compound against bacteria, fungi, or other microorganisms.

Mechanistic Investigations of In Vitro Anti-proliferative Activity against Cancer Cell Lines

No mechanistic investigations into the in vitro anti-proliferative activity of this compound against any cancer cell lines have been published.

Molecular Basis of Insecticidal Activity (In Vitro Investigations)

The molecular basis of any potential insecticidal activity for this compound has not been explored in any available in vitro investigations.

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Greener Synthetic Routes

The future synthesis of 2-(2-Cyanophenyl)-2,2-difluoroacetic acid will likely prioritize sustainability, moving away from traditional methods that may involve harsh reagents or generate significant waste. Research in this area is expected to focus on principles of green chemistry.

Key strategies could include:

Mechanochemistry: Adapting synthetic protocols to solid-state reactions using ball-milling can drastically reduce solvent waste, a significant step towards greener chemical production. acs.org This approach has been successfully applied to the synthesis of functionalized fluorinated amines from fluoroacetamides. acs.org

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improve safety, and can increase yield and purity. rsc.org This technology is particularly suitable for reactions that are highly exothermic or involve hazardous intermediates. rsc.org

Biocatalysis: The use of enzymes could offer highly selective and environmentally benign pathways to the target molecule or its precursors, minimizing the need for protecting groups and reducing byproducts.

Alternative Solvents: Exploring the use of less hazardous and recyclable solvents, such as ionic liquids or supercritical fluids, can significantly improve the environmental profile of the synthesis.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Route | Key Reagents | Solvent | Potential Green Advantage |

|---|---|---|---|

| Conventional | Strong Acid/Base | Organic Solvent (e.g., THF, Dioxane) | Established methodology |

| Flow Chemistry | Catalytic Acid/Base | Water or Bio-based Solvent | Improved safety, higher throughput, reduced waste |

| Mechanochemical | Solid-state catalyst | Solvent-free | Drastic reduction in solvent use, energy efficiency |

| Biocatalytic | Hydrolase Enzyme | Aqueous Buffer | High selectivity, biodegradable catalyst, mild conditions |

Application in Advanced Catalysis and Reagent Design

The structural features of this compound suggest its potential as a valuable building block in catalysis and reagent development. The presence of the carboxylic acid and nitrile functionalities allows for potential coordination with metal centers, making it a candidate for ligand design in asymmetric catalysis.

Furthermore, α,α-difluoroacetic acid derivatives are of interest in synthetic chemistry. For instance, difluoroacetic acid itself has been identified as a direct C-H difluoromethylating reagent. wikipedia.org Future research could explore whether this compound or its derivatives could be activated for novel chemical transformations, such as decarboxylative cross-coupling reactions to introduce the 2-cyanophenyl-difluoromethyl moiety into other molecules. This group is of high interest in medicinal chemistry, as fluorine substitution can enhance properties like metabolic stability and binding affinity. smolecule.com

Exploration in Novel Functional Materials Science

The incorporation of fluorine atoms into organic molecules can impart unique properties, such as thermal stability, chemical resistance, and specific electronic characteristics. These attributes are highly sought after in materials science. Research into this compound could explore its use as a monomer or a functional additive in the development of advanced polymers.

Potential research avenues include:

Polymer Synthesis: The carboxylic acid group could be used for polymerization reactions to create polyesters or polyamides. The presence of the fluorinated group and the polar nitrile in the polymer backbone could lead to materials with low surface energy, high thermal stability, or unique dielectric properties.

Surface Modification: The compound could be used to modify surfaces, imparting hydrophobic and oleophobic properties due to the fluorinated carbon moiety.

Electronic Materials: The combination of the electron-withdrawing nitrile and difluoromethyl groups on the aromatic ring could be exploited in the design of organic electronic materials, such as those used in sensors or organic light-emitting diodes (OLEDs). nih.gov

Integration with High-Throughput Screening for Academic Discovery

High-throughput screening (HTS) has revolutionized the discovery of new molecules with desired biological activities or catalytic properties. This compound could serve as a core scaffold for the generation of a chemical library for HTS campaigns.

The synthetic versatility of the carboxylic acid and nitrile groups allows for the creation of a diverse set of derivatives:

The carboxylic acid can be converted into a wide range of esters, amides, and other derivatives.

The nitrile group can be reduced to an amine, hydrolyzed to an amide, or used in cycloaddition reactions to form various heterocycles.

By systematically creating a library of these derivatives and screening them against biological targets (e.g., enzymes, receptors) or for catalytic activity, researchers could rapidly identify new lead compounds for drug discovery or novel catalysts. This approach accelerates the discovery process, enabling the exploration of vast chemical space in a time- and resource-efficient manner.

Table 2: Illustrative Library Design for HTS from the this compound Scaffold

| Scaffold Modification Point | Reaction Type | Example Reactant Class | Resulting Functional Group |

|---|---|---|---|

| Carboxylic Acid | Amidation | Primary/Secondary Amines | Amides |

| Carboxylic Acid | Esterification | Alcohols/Phenols | Esters |

| Nitrile Group | Reduction | Reducing Agents (e.g., H₂, catalyst) | Primary Amine |

| Nitrile Group | Cycloaddition | Azides | Tetrazoles |

Interdisciplinary Research Synergies Between Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is a powerful tool in modern chemical research. For a molecule like this compound, where empirical data is scarce, computational studies can provide invaluable predictive insights to guide experimental efforts.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the molecule's geometry, electronic properties, spectral data (NMR, IR), and reaction pathways. nih.gov For instance, calculations could predict the acidity (pKa), the most likely sites for nucleophilic or electrophilic attack, and the energy barriers for potential synthetic transformations.

Reaction Mechanism Elucidation: When developing new reactions or catalytic applications, computational modeling can help elucidate complex reaction mechanisms, identify key transition states, and explain observed selectivity. acs.org

Materials Property Prediction: Computational tools can be used to simulate how the molecule might behave when incorporated into a polymer, predicting properties like chain conformation, thermal stability, and electronic band structure, thereby prioritizing the most promising candidates for experimental synthesis and testing.

This integrated approach, where computational predictions are tested and refined by experimental results, will undoubtedly accelerate the exploration and application of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 2-(2-cyanophenyl)-2,2-difluoroacetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via fluorination of precursor ketones or esters using selective fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxofluor. For example, fluorination of 2-(2-cyanophenyl)-2-oxoacetic acid derivatives with DAST at 0–25°C in anhydrous dichloromethane typically yields the difluoro product. Reaction efficiency depends on moisture exclusion, stoichiometric ratios (1.2–2.0 equivalents of DAST), and temperature control to minimize side reactions (e.g., over-fluorination) . Purification via recrystallization (using ethyl acetate/hexane) or silica gel chromatography is recommended.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Verify the absence of residual starting material (e.g., ketone carbonyl signals at ~200 ppm) and confirm the CF₂ group (¹³C NMR: ~115–120 ppm, triplet due to J₃₃ coupling with fluorine) .

- IR Spectroscopy : Identify characteristic C=O stretching (~1750 cm⁻¹) and C≡N absorption (~2230 cm⁻¹) .

- HPLC-UV : Use a C18 column with 0.1% difluoroacetic acid (DFA) in water/acetonitrile mobile phase to assess purity. DFA improves peak symmetry compared to TFA .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in ethyl acetate, and poorly soluble in water. Adjust solvent polarity during reactions to prevent precipitation .

- Stability : Store at 2–8°C under inert gas (argon) to avoid hydrolysis of the nitrile group. Monitor degradation via HPLC if exposed to moisture .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of this compound in C–H functionalization reactions?

- Methodological Answer : The cyano group enhances electrophilicity at the α-carbon, enabling silver-catalyzed oxidative decarboxylation for late-stage C–H difluoromethylation. For example, under AgNO₃ (10 mol%) and K₂S₂O₈ (2 equiv) in DMF at 50°C, the compound undergoes decarboxylation to generate CF₂ radicals, which insert into heteroarenes (e.g., indoles). Reaction optimization requires controlled heating (50°C for mono-fluoromethylation; 80°C for bis-fluoromethylation) .

Q. What analytical challenges arise in resolving enantiomers or conformers of this compound, and how can they be addressed?

- Methodological Answer : Conformational flexibility of the CF₂ group may complicate NMR analysis. Use low-temperature ¹⁹F NMR (−40°C in CD₂Cl₂) to "freeze" rotamers and observe distinct signals. For chiral resolution, employ chiral stationary phases (e.g., Chiralpak IA) with DFA-modified mobile phases to enhance selectivity .

Q. How do discrepancies in crystallographic vs. computational structural data for difluoroacetic acid derivatives inform force field parameterization?

- Methodological Answer : Gas electron diffraction (GED) data for difluoroacetic acid reveal a planar carboxyl group and gauche CF₂ conformation, contrasting with some DFT predictions. To resolve conflicts:

- Perform hybrid QM/MM simulations incorporating GED-derived torsional parameters.

- Validate against experimental IR/Raman spectra (e.g., C=O stretching frequency shifts due to fluorine electronegativity) .

Data Contradiction and Optimization

Q. Conflicting reports exist on the optimal fluorination agent (DAST vs. Deoxofluor) for synthesizing difluoroacetic acid derivatives. How can researchers evaluate these methods?

- Methodological Answer : Compare reaction outcomes under standardized conditions:

- DAST : Higher yields (>80%) but requires strict anhydrous conditions.

- Deoxofluor : Tolerates trace moisture but may require excess reagent (2.5 equiv).

- Side-by-Side Test : Run parallel reactions with [substrate] = 1 mmol, [reagent] = 1.2 equiv, in CH₂Cl₂ at 0°C → 25°C. Monitor via TLC (ethyl acetate/hexane 1:4) and quantify yields after purification .

Q. When using DFA as an LC-MS mobile phase modifier, how does ion suppression compare to TFA, and what MS parameters mitigate this?

- Methodological Answer : DFA reduces ion suppression (vs. TFA) by forming weaker ion pairs. Optimize MS settings:

- ESI Source : Capillary voltage = 3.5 kV, source temp = 150°C.

- Mobile Phase : 0.05% DFA in water/acetonitrile (0.3 mL/min).

- Calibration : Use protein standards (e.g., lysozyme, ubiquitin) to adjust declustering potentials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|